![molecular formula C14H14Cl2O2 B6307966 6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one CAS No. 69367-16-4](/img/structure/B6307966.png)
6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-spiro[2H-1-benzopyran-2,1’-cyclohexan]-4(3H)-one is a chemical compound belonging to the class of spiropyrans Spiropyrans are known for their photochromic properties, meaning they can change color when exposed to light
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-spiro[2H-1-benzopyran-2,1’-cyclohexan]-4(3H)-one typically involves the reaction of 6,8-dichloro-4H-chromen-4-one with cyclohexanone under acidic conditions. The reaction proceeds through a condensation mechanism, forming the spirocyclic structure. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-spiro[2H-1-benzopyran-2,1’-cyclohexan]-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
6,8-Dichloro-spiro[2H-1-benzopyran-2,1’-cyclohexan]-4(3H)-one has several scientific research applications:
Chemistry: Used as a photochromic material in the study of light-induced molecular switches.
Biology: Investigated for its potential use in biological imaging and as a molecular probe.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems where light-induced changes can trigger the release of active compounds.
Industry: Utilized in the development of smart materials and optical devices, such as sensors and memory storage devices.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-spiro[2H-1-benzopyran-2,1’-cyclohexan]-4(3H)-one involves its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible transformation from its spiropyran form to a merocyanine form. This transformation involves the breaking of the spiro bond and the formation of a conjugated system, which is responsible for the color change. The merocyanine form can revert to the spiropyran form upon exposure to visible light or thermal treatment.
Comparison with Similar Compounds
Similar Compounds
6,8-Dichloro-3-formylchromone: Another compound with a similar chromone structure but different functional groups.
6-Nitrospiro[2H-1-benzopyran-2,1’-cyclohexan]-4(3H)-one: A spiropyran derivative with a nitro group instead of chlorine atoms.
Uniqueness
6,8-Dichloro-spiro[2H-1-benzopyran-2,1’-cyclohexan]-4(3H)-one is unique due to its specific halogenation pattern, which influences its reactivity and photochromic properties. The presence of chlorine atoms can affect the electronic properties of the compound, making it distinct from other spiropyran derivatives.
Properties
IUPAC Name |
6,8-dichlorospiro[3H-chromene-2,1'-cyclohexane]-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2O2/c15-9-6-10-12(17)8-14(4-2-1-3-5-14)18-13(10)11(16)7-9/h6-7H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIJFBZIJJOWOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
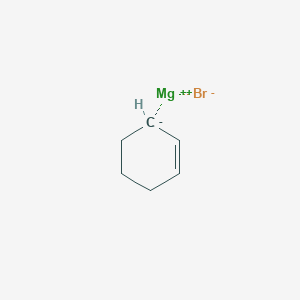
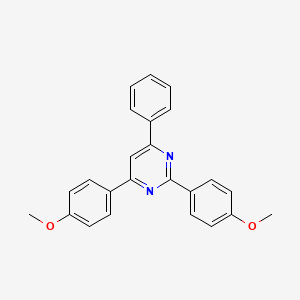
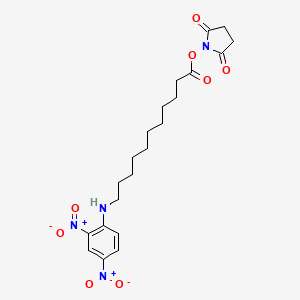
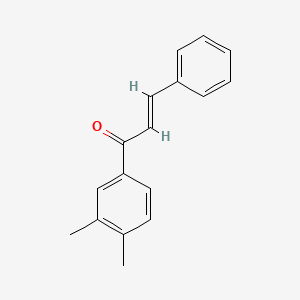
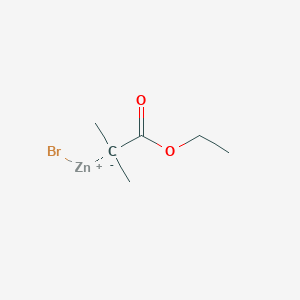
![1-Oxaspiro[3.3]heptan-3-one](/img/structure/B6307927.png)
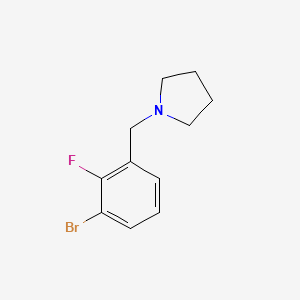
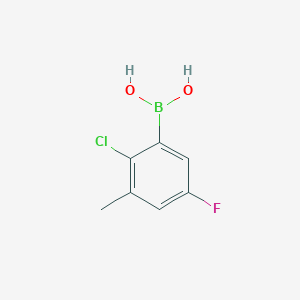
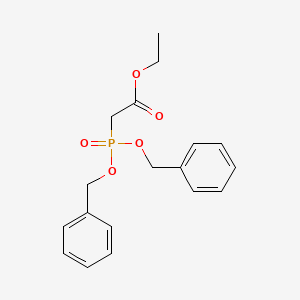
![tert-butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307960.png)
![tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307963.png)
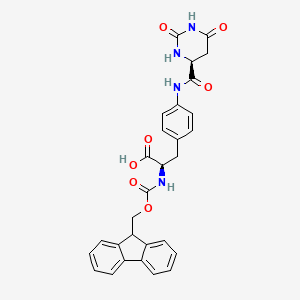
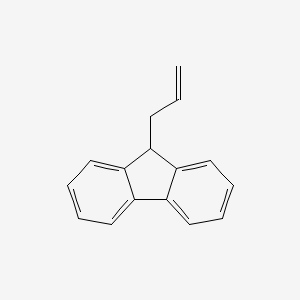
![5-(Difluoromethyl)-N-[5-({[(2S)-3,3-dimethylbutan-2-yl]amino}methyl)-1-{[(2S)-1-(prop-2-enoyl)pyrrolidin-2-yl]methyl}-1H-1,3-benzodiazol-2-yl]thiophene-2-carboxamide](/img/structure/B6307975.png)
